4'-Bromo-2'-(trifluoromethyl)acetanilide
Description
Properties
IUPAC Name |
N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOVPNJSJCCCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378447 | |
| Record name | 4'-Bromo-2'-(trifluoromethyl)acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29124-62-7 | |
| Record name | 4'-Bromo-2'-(trifluoromethyl)acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-(trifluoromethyl)acetanilide typically involves the acylation of 4-bromo-2-(trifluoromethyl)aniline. The process can be summarized as follows:
Starting Material: 4-Bromo-2-(trifluoromethyl)aniline.
Acylation Reaction: The aniline undergoes acylation with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 4’-Bromo-2’-(trifluoromethyl)acetanilide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-2’-(trifluoromethyl)acetanilide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding aniline derivative.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
4'-Bromo-2'-(trifluoromethyl)acetanilide has been studied for its potential interactions with biological macromolecules such as enzymes and receptors. Initial studies suggest that it may exhibit therapeutic effects, warranting further investigation into its pharmacological properties.
Agrochemicals
Due to its structural similarity to other acetanilide derivatives known for herbicidal activity, this compound may serve as a lead structure for developing new agrochemical agents. Its lipophilic nature could enhance bioavailability in plant systems.
Material Science
The compound's unique electronic properties due to the trifluoromethyl group make it a candidate for applications in organic electronics and photonic materials. Research into its use in sensors and light-emitting devices is ongoing.
Case Study 1: Interaction Studies
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Preliminary results indicated that the compound could inhibit certain enzyme activities, suggesting potential use as a drug candidate.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis conditions for higher yields of this compound. By adjusting reaction parameters such as temperature and reagent concentrations, researchers achieved a significant increase in product yield while minimizing by-products.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-(trifluoromethyl)acetanilide involves its interaction with specific molecular targets. The bromo and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline: A precursor in the synthesis of 4’-Bromo-2’-(trifluoromethyl)acetanilide.
4-Bromobenzotrifluoride: Another compound with similar substituents but different core structure.
2’-Bromo-4’-(trifluoromethyl)acetanilide: An isomer with the bromo and trifluoromethyl groups at different positions.
Uniqueness: 4’-Bromo-2’-(trifluoromethyl)acetanilide is unique due to the specific positioning of its substituents, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.
Biological Activity
4'-Bromo-2'-(trifluoromethyl)acetanilide (CAS No. 29124-62-7) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.
This compound has the molecular formula and a molecular weight of 282.06 g/mol. The presence of a bromine atom and a trifluoromethyl group enhances its lipophilicity and influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity, which can lead to both therapeutic effects and potential toxicity depending on the target.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Protein Interactions : It can modify protein functions, impacting cellular signaling pathways.
Cytotoxicity Studies
Research indicates that compounds with similar structural features exhibit varying degrees of cytotoxicity. For instance, studies have demonstrated that modifications in the aromatic ring or substituents can significantly alter the cytotoxic profile of related compounds .
| Compound Name | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | TBD | TBD |
| Flutamide (structurally related) | 50-75 | Inhibits complex I of the electron transport chain |
The exact IC50 value for this compound remains to be established through systematic testing.
Case Studies
- Enzyme Interaction : A study focusing on enzyme inhibition revealed that compounds with trifluoromethyl groups often show enhanced potency against certain targets, suggesting that this compound may also demonstrate similar behavior .
- Therapeutic Potential : Preliminary investigations into the compound's ability to modulate biological pathways have shown promise in drug development contexts, particularly in targeting diseases associated with metabolic dysfunctions.
Applications in Research
This compound is utilized in various research applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
